molecular formula C14H15N3O2S B2918631 2-{[1-(thiophene-2-carbonyl)piperidin-3-yl]oxy}pyrazine CAS No. 2034473-71-5

2-{[1-(thiophene-2-carbonyl)piperidin-3-yl]oxy}pyrazine

Cat. No.: B2918631
CAS No.: 2034473-71-5
M. Wt: 289.35
InChI Key: JGKLBNGTGYRSPQ-UHFFFAOYSA-N
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Description

2-{[1-(Thiophene-2-carbonyl)piperidin-3-yl]oxy}pyrazine is a heterocyclic compound that features a pyrazine ring bonded to a piperidine ring, which is further substituted with a thiophene-2-carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-{[1-(thiophene-2-carbonyl)piperidin-3-yl]oxy}pyrazine typically involves the following steps:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of cyclization reactions involving appropriate precursors.

    Introduction of the Thiophene-2-carbonyl Group: The thiophene-2-carbonyl group is introduced via acylation reactions using thiophene-2-carbonyl chloride and a suitable base.

    Coupling with Pyrazine: The final step involves coupling the piperidine intermediate with pyrazine through an ether linkage, often facilitated by a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography.

Types of Reactions:

    Oxidation: The thiophene ring can undergo oxidation reactions to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the thiophene-2-carbonyl moiety can be reduced to an alcohol.

    Substitution: The pyrazine ring can undergo nucleophilic substitution reactions, particularly at the 2- and 3-positions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Thiophene-2-ylmethanol.

    Substitution: Various substituted pyrazines depending on the nucleophile used.

Scientific Research Applications

2-{[1-(Thiophene-2-carbonyl)piperidin-3-yl]oxy}pyrazine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of 2-{[1-(thiophene-2-carbonyl)piperidin-3-yl]oxy}pyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophene-2-carbonyl group may facilitate binding to hydrophobic pockets, while the pyrazine ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target, leading to the desired biological effect.

Comparison with Similar Compounds

    Thiophene-2-carbonyl derivatives: Compounds with similar thiophene-2-carbonyl groups but different heterocyclic cores.

    Piperidine derivatives: Compounds with piperidine rings substituted with various functional groups.

    Pyrazine derivatives: Compounds with pyrazine rings substituted with different groups.

Uniqueness: 2-{[1-(Thiophene-2-carbonyl)piperidin-3-yl]oxy}pyrazine is unique due to the combination of its three distinct heterocyclic components, which confer a unique set of chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

(3-pyrazin-2-yloxypiperidin-1-yl)-thiophen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2S/c18-14(12-4-2-8-20-12)17-7-1-3-11(10-17)19-13-9-15-5-6-16-13/h2,4-6,8-9,11H,1,3,7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGKLBNGTGYRSPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC=CS2)OC3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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